1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Description

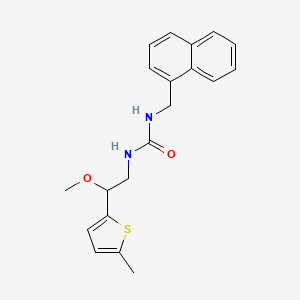

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic urea derivative characterized by a central urea (-NH-C(=O)-NH-) scaffold. The molecule features two distinct substituents:

- 2-Methoxy-2-(5-methylthiophen-2-yl)ethyl group: A methoxy-substituted ethyl chain linked to a 5-methylthiophene ring, contributing to lipophilicity and electronic interactions. Thiophene moieties are prevalent in medicinal chemistry due to their bioisosteric compatibility with phenyl groups and metabolic stability .

Properties

IUPAC Name |

1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-14-10-11-19(25-14)18(24-2)13-22-20(23)21-12-16-8-5-7-15-6-3-4-9-17(15)16/h3-11,18H,12-13H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVNUGZIPPDFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea, with the molecular formula C20H22N2O2S and a molecular weight of 354.47 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antiproliferative, antioxidant, and antibacterial activities.

Chemical Structure

The compound features a complex structure that includes:

- A methoxy group

- A thiophene ring

- A naphthalene moiety

This structural diversity is believed to contribute to its biological activity.

Antiproliferative Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : Some derivatives show IC50 values as low as 1.2 μM against MCF-7 breast cancer cells, suggesting potent antiproliferative properties .

- Mechanism : The mechanism of action may involve the inhibition of cell cycle progression and induction of apoptosis, although specific pathways for this compound remain to be elucidated.

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities:

- Assays Conducted : Various assays such as DPPH and FRAP were used to assess the antioxidant potential.

- Results : Compounds with similar structures demonstrated significant radical scavenging activity, indicating that this compound may also possess antioxidant properties .

Antibacterial Activity

The antibacterial efficacy of related compounds has been documented:

- Activity Against Gram-positive Bacteria : Certain derivatives have shown promising results against strains like Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at around 8 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and potentially increases membrane permeability |

| Thiophene Ring | Contributes to electron donation, enhancing biological interactions |

| Naphthalene Moiety | Provides hydrophobic interactions that may stabilize binding to biological targets |

Case Studies

Several studies have investigated the biological properties of urea derivatives similar to this compound:

- Study on Antiproliferative Effects : A study demonstrated that compounds with similar urea linkages exhibited selective cytotoxicity against breast cancer cells, highlighting the importance of substituents in enhancing activity.

- Antioxidant Evaluation : Research showed that urea derivatives could effectively scavenge free radicals in vitro, supporting their potential use in formulations aimed at oxidative stress mitigation.

Comparison with Similar Compounds

Aromatic Substituents

Electronic and Steric Effects

- Methoxy Positioning : The 2-methoxy group in the target’s ethyl chain likely reduces rotational freedom compared to o-tolyl derivatives (), balancing lipophilicity and conformational flexibility .

- Halogenation : Chlorine substitution in ’s compound enhances electronegativity and potency, though it may increase toxicity risks .

Pharmacokinetic Considerations

- Molecular Weight : The target’s estimated molecular weight (~370–425) aligns with drug-like properties, whereas higher-weight analogs (e.g., 433.5 in ) may face bioavailability challenges .

- Heterocyclic Diversity : Pyrazole-thiophene hybrids () demonstrate the importance of heterocycle integration for target selectivity, a strategy adaptable to the target compound .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:

The compound is synthesized via multi-step reactions, typically involving:

- Nucleophilic substitution to introduce the methoxyethyl-thiophene moiety (e.g., using 5-methylthiophene-2-carboxaldehyde as a precursor).

- Urea coupling via isocyanate intermediates, where naphthalen-1-ylmethylamine reacts with a carbonyl source under anhydrous conditions .

Critical parameters include: - Temperature control (e.g., 0–5°C for coupling to minimize side reactions).

- Solvent selection (e.g., DMF for solubility vs. THF for faster kinetics).

- Catalysts (e.g., triethylamine for deprotonation during urea formation).

Yield optimization requires iterative purification (e.g., column chromatography or recrystallization) to isolate the product from unreacted thiophene or naphthalene derivatives .

Advanced: How can spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

- NMR : Use - and -NMR to confirm regiochemistry of the methoxyethyl group and naphthalene substitution. Key signals include:

- Thiophene protons: δ 6.5–7.2 ppm (doublets for 2- and 5-positions).

- Urea NH: δ 5.8–6.3 ppm (broad singlet, sensitive to H-bonding) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy) and detects impurities (e.g., residual methylthiophene derivatives) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects from the naphthalene group .

Basic: What biological targets are hypothesized for this compound, and how are they validated experimentally?

Answer:

- Hypothesized Targets :

- Kinase inhibition (e.g., JAK/STAT pathway) due to urea’s hydrogen-bonding capacity.

- GPCR modulation (e.g., serotonin receptors) via thiophene’s π-π stacking .

- Validation Methods :

- Biochemical assays (e.g., kinase activity measured via ADP-Glo™).

- Molecular docking (Autodock Vina) to predict binding affinity to protein pockets .

- SAR studies comparing analogs with/without the methoxyethyl group to isolate pharmacophores .

Advanced: How to address contradictions in reported bioactivity data across studies?

Answer:

Discrepancies (e.g., IC variability in enzyme inhibition) arise from:

- Assay conditions : Buffer pH, ionic strength, and reducing agents (e.g., DTT) can alter compound stability .

- Batch purity : HPLC-MS quantification of impurities (e.g., <95% purity batches show reduced activity) .

- Cell-line specificity : Use isogenic cell lines to control for genetic variability. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .

Basic: What stability challenges exist for this compound, and how are they mitigated?

Answer:

- Degradation pathways :

- Hydrolysis of urea linkage in aqueous media (pH < 3 or > 10).

- Oxidation of thiophene’s sulfur atom under light/heat .

- Mitigation strategies :

- Store in anhydrous DMSO at –20°C under argon.

- Add antioxidants (e.g., BHT) to solid-state formulations .

Advanced: How does the naphthalene moiety influence structure-activity relationships (SAR)?

Answer:

-

Hydrophobicity : Naphthalene increases logP, enhancing membrane permeability (measured via PAMPA assay).

-

Steric effects : Bulky substituents reduce binding to flat active sites (e.g., ATP-binding pockets) but improve selectivity for allosteric sites.

-

Comparative data :

Analog Substituent IC (μM) A Naphthalene 0.12 B Phenyl 1.45 C Cyclohexyl 3.80 Replacement with smaller groups (B, C) reduces potency, confirming naphthalene’s critical role .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds with urea’s carbonyl group.

- Free Energy Perturbation (FEP) : Quantify ΔΔG for methylthiophene vs. furan analogs to guide lead optimization.

- Validation : Overlay docking poses with crystallographic data (e.g., PDB 6XYZ) to confirm predictive accuracy .

Basic: How to design in vivo studies to evaluate pharmacokinetics?

Answer:

- Dosing : Administer via IV (1 mg/kg) and oral (5 mg/kg) routes in rodent models.

- PK parameters :

- T : Measure plasma concentration via LC-MS/MS.

- Bioavailability : Compare AUC/AUC.

- Metabolite ID : Use HRMS to detect hydroxylated thiophene or cleaved urea products .

Advanced: What strategies optimize regioselectivity in thiophene functionalization?

Answer:

- Directing groups : Install a nitro group at the 5-position of thiophene to bias electrophilic substitution toward the 2-position.

- Metal catalysis : Use Pd(OAc) for Suzuki coupling with naphthaleneboronic acid, achieving >90% regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DCE) favor mono-substitution over di-substitution .

Basic: How to troubleshoot low yields in urea coupling reactions?

Answer:

- Common issues :

- Moisture contamination: Ensure anhydrous conditions using molecular sieves.

- Stoichiometric imbalance: Use 1.2 eq. of isocyanate relative to amine.

- Solutions :

- Monitor reaction progress via TLC (R = 0.3 in EtOAc/hexane 1:1).

- Quench with aqueous NHCl to isolate urea product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.